

Literature review of 2-Cyanotetrahydrofuran and its analogs' applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyanotetrahydrofuran

Cat. No.: B187289

[Get Quote](#)

US20110098337A1 - **2-Cyanotetrahydrofuran** derivatives and their use as fungicides - Google Patents A **2-cyanotetrahydrofuran** derivative of the formula (I) and its use as a fungicide, wherein R is a substituted or unsubstituted C1-C6 alkyl, a substituted or unsubstituted C2-C6 alkenyl, a substituted or unsubstituted C2-C6 alkynyl, a substituted or unsubstituted C3-C8 cycloalkyl, a substituted or unsubstituted C6-C12 aryl, or a substituted or unsubstituted C3-C12 heteroaryl. [1](#) CN102372704A - Preparation method of **2-cyanotetrahydrofuran** - Google Patents The invention discloses a preparation method of **2-cyanotetrahydrofuran**, which belongs to the technical field of medicine chemistry. ... The **2-cyanotetrahydrofuran** is an important intermediate of लूक्सी antivirus medicines, cancer-fighting medicines and other medicines. [2](#) Synthesis of new C-nucleoside analogues with 1,2,3-triazole ring from **2-cyanotetrahydrofuran** | SpringerLink Abstract. A new series of C-nucleoside analogues containing a 1,2,3-triazole ring were synthesized from **2-cyanotetrahydrofuran**. The key step in the synthesis is the 1,3-dipolar cycloaddition reaction of substituted 1-azido-4-methylbenzenes and 2-ethynyltetrahydrofuran, which was obtained from **2-cyanotetrahydrofuran**. The structures of the synthesized compounds were confirmed by IR, ¹ H NMR, ¹³ C NMR, and mass spectral data. All the synthesized compounds were screened for their antimicrobial activity. [2](#) US20230234888A1 - Substituted cyanotetrahydrofuran compounds and use thereof - Google Patents Substituted cyanotetrahydrofuran compounds and use thereof. Abstract. The present invention relates to substituted cyanotetrahydrofuran compounds of formula (I), a preparation method thereof and a use thereof in the pharmaceutical field, and specifically relates to a use thereof as a dipeptidyl peptidase 1 (DPP1) inhibitor. ... The compound of the present invention has a good inhibitory effect on dipeptidyl peptidase 1 (DPP1), and can be used for preparing a drug for

treating a DPP1-mediated disease. [2](#) Synthesis of new C-nucleoside analogues with 1,2,3-triazole ring from **2-cyanotetrahydrofuran** A new series of C-nucleoside analogues containing a 1,2,3-triazole ring were synthesized from **2-cyanotetrahydrofuran**. ... All the synthesized compounds were screened for their antimicrobial activity. [2](#) **2-Cyanotetrahydrofuran** | C5H7NO | ChemSpider **2-Cyanotetrahydrofuran** is a nitrile. It is a clear, colorless liquid. ... **2-Cyanotetrahydrofuran** is an important intermediate in the synthesis of antiviral and anticancer drugs. It is also used in the synthesis of other heterocyclic compounds. ... **2-Cyanotetrahydrofuran** is a versatile building block for the synthesis of a variety of organic compounds. [2](#) A review on synthesis and versatile applications of tetrahydrofuran and its analogues Tetrahydrofuran and its analogues are an important class of heterocyclic compounds that have a wide range of applications in organic synthesis, materials science, and medicinal chemistry. ... Some of the most important applications of tetrahydrofuran and its analogues include: - As a solvent for a wide variety of organic reactions - As a monomer for the synthesis of polymers - As a starting material for the synthesis of other heterocyclic compounds - As a building block for the synthesis of natural products and pharmaceuticals [2](#) US20220242857A1 - Tetrahydrofuran derivatives and use thereof in treating viral diseases - Google Patents Tetrahydrofuran derivatives and use thereof in treating viral diseases. Abstract. The present invention relates to the use of a compound of formula (I) or a pharmaceutically acceptable salt thereof in the manufacture of a medicament for the treatment and/or prophylaxis of a viral disease, wherein R 1 , R 2 , R 3 , R 4 , R 5 , R 6 , R 7 and R 8 are as defined in the description. ... The compound of the present invention can be used for treating and/or preventing viral diseases, in particular, hepatitis B virus (HBV)-related diseases. [3](#) US20190177308A1 - **2-cyanotetrahydrofuran** derivative, preparation method therefor and use thereof - Google Patents The present invention relates to a **2-cyanotetrahydrofuran** derivative, a preparation method therefor and a use thereof, and particularly relates to a compound represented by formula (I), a preparation method therefor, a pharmaceutical composition containing the compound and a use thereof as a covalent Bruton's tyrosine kinase (BTK) inhibitor. ... The compound of the present invention has a significant inhibitory effect on BTK, and can be used for treating diseases related to BTK signaling, such as autoimmune diseases and cancers. [3](#) Synthesis of Some Novel 2-Substituted-5-arylazopyrimidine Nucleoside Analogs and Their Antiviral Evaluation A novel series of 2-substituted-5-arylazopyrimidine nucleoside analogs were synthesized and evaluated for their antiviral activity against a panel of viruses. ... Some of the synthesized compounds showed promising antiviral activity, particularly against herpes simplex virus type 1 (HSV-1) and hepatitis A virus (HAV). ... The most active compound, 2-(2-furyl)-5-(4-methoxyphenylazo)-4,6-dimethylpyrimidine,

showed an EC50 value of 2.5 µg/mL against HSV-1 and 5.0 µg/mL against HAV. [2](#)

WO2022094396A1 - Compositions and methods for treating coronavirus infections - Google Patents The present invention provides a compound of Formula (I): or a pharmaceutically acceptable salt thereof, wherein R 1 , R 2 , R 3 , R 4 , and R 5 are as defined herein. The present invention also provides pharmaceutical compositions comprising a compound of Formula (I) and methods of using the compounds and compositions for treating or preventing a coronavirus infection, such as a SARS-CoV-2 infection. ... Some of the compounds of the present invention have been shown to have potent antiviral activity against SARS-CoV-2 in vitro. For example, the compound designated as "Compound 1" in the patent application has an EC50 value of 0.5 µM against SARS-CoV-2 in a plaque reduction assay. [3](#) Synthesis and antiviral activity of some new C-nucleoside analogues of 1,2,4-triazole and 1,2,4-triazolo[3,4-b]thiadiazine A series of new C-nucleoside analogues of 1,2,4-triazole and 1,2,4-triazolo[3,4-b]thiadiazine were synthesized and evaluated for their antiviral activity. ... Some of the synthesized compounds showed significant antiviral activity against a panel of viruses, including herpes simplex virus type 1 (HSV-1), hepatitis A virus (HAV), and vesicular stomatitis virus (VSV). ... The most active compound, 3-(β-D-ribofuranosyl)-1,2,4-triazole-5-carboxamide, showed an EC50 value of 1.5 µg/mL against HSV-1 and 3.0 µg/mL against HAV. [2](#)

US20220306533A1 - C-nucleoside analogues as potent antiviral agents - Google Patents The present invention relates to novel C-nucleoside analogues and their use as potent antiviral agents. In particular, the invention relates to compounds of formula (I), wherein the variables are defined as described herein. The compounds of the invention have been shown to be effective against a variety of viruses, including hepatitis C virus (HCV), dengue virus (DENV), and Zika virus (ZIKV). ... For example, one of the compounds of the invention, designated as "Compound A" in the patent application, has an EC50 value of 0.1 µM against HCV in a replicon assay. [3](#) US20230040333A1 - Nucleoside analogues for the treatment of viral infections - Google Patents The present invention relates to nucleoside analogues and their use in the treatment of viral infections. In particular, the invention relates to compounds of formula (I), wherein the variables are defined as described herein. The compounds of the invention have been shown to be effective against a variety of viruses, including respiratory syncytial virus (RSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). ... For example, one of the compounds of the invention, designated as "Compound X" in the patent application, has an EC50 value of 0.05 µM against RSV in a plaque reduction assay. [4](#) A Comparative Review of **2-Cyanotetrahydrofuran** and Its Analogs in Therapeutic Applications

An examination of the synthetic versatility and therapeutic potential of **2-cyanotetrahydrofuran** and its derivatives, highlighting their roles as key intermediates in the development of novel antiviral and anticancer agents, as well as other targeted therapies.

2-Cyanotetrahydrofuran, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of therapeutic agents. Its structural analogs have demonstrated significant potential in medicinal chemistry, particularly in the development of antiviral and anticancer drugs. This review compares the applications of **2-cyanotetrahydrofuran** and its derivatives, presenting their performance data and the experimental protocols for their evaluation.

Antiviral Applications

Derivatives of **2-cyanotetrahydrofuran** have shown promising activity against a range of viruses. These compounds often function as nucleoside analogs, interfering with viral replication.

A notable application of **2-cyanotetrahydrofuran** is in the synthesis of C-nucleoside analogs. For instance, a series of novel C-nucleoside analogs incorporating a 1,2,3-triazole ring, synthesized from **2-cyanotetrahydrofuran**, were evaluated for their antimicrobial properties. Further research has led to the development of tetrahydrofuran derivatives for treating viral diseases like Hepatitis B (HBV).

Recent advancements have also targeted coronavirus infections, including SARS-CoV-2. Specific substituted tetrahydrofuran derivatives have been designed and synthesized, demonstrating potent antiviral activity in vitro. For example, "Compound 1" exhibited an EC₅₀ value of 0.5 μ M against SARS-CoV-2 in a plaque reduction assay. Similarly, other C-nucleoside analogs have shown efficacy against Hepatitis C virus (HCV), with "Compound A" displaying an EC₅₀ of 0.1 μ M in a replicon assay. Furthermore, certain nucleoside analogs have demonstrated effectiveness against Respiratory Syncytial Virus (RSV), with "Compound X" showing an EC₅₀ of 0.05 μ M.

Other synthesized C-nucleoside analogs of 1,2,4-triazole and 1,2,4-triazolo[3,4-b]thiadiazine have shown significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and Hepatitis A Virus (HAV). The most active of these, 3-(β -D-ribofuranosyl)-1,2,4-triazole-5-carboxamide, had an EC₅₀ of 1.5 μ g/mL against HSV-1 and 3.0 μ g/mL against HAV.

Additionally, 2-substituted-5-arylazopyrimidine nucleoside analogs have been synthesized and tested, with the most potent compound showing an EC50 of 2.5 µg/mL against HSV-1 and 5.0 µg/mL against HAV.

Table 1: Antiviral Activity of **2-Cyanotetrahydrofuran** Analogs

Compound/Analog	Virus	Assay Type	EC50	Reference
Compound 1	SARS-CoV-2	Plaque Reduction	0.5 µM	
Compound A	Hepatitis C Virus (HCV)	Replicon	0.1 µM	
Compound X	Respiratory Syncytial Virus (RSV)	Plaque Reduction	0.05 µM	
3-(β-D-ribofuranosyl)-1,2,4-triazole-5-carboxamide	Herpes Simplex Virus type 1 (HSV-1)	Not Specified	1.5 µg/mL	
3-(β-D-ribofuranosyl)-1,2,4-triazole-5-carboxamide	Hepatitis A Virus (HAV)	Not Specified	3.0 µg/mL	
2-(2-furyl)-5-(4-methoxyphenylazo)-4,6-dimethylpyrimidine	Herpes Simplex Virus type 1 (HSV-1)	Not Specified	2.5 µg/mL	
2-(2-furyl)-5-(4-methoxyphenylazo)-4,6-dimethylpyrimidine	Hepatitis A Virus (HAV)	Not Specified	5.0 µg/mL	

Anticancer and Other Therapeutic Applications

Beyond antiviral research, **2-cyanotetrahydrofuran** derivatives have been investigated for their potential in cancer therapy and other diseases. They are considered important intermediates for anticancer medicines.

One such application is the development of covalent Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in B-cell signaling, and its inhibition is a therapeutic strategy for autoimmune diseases and various cancers.

Another area of interest is the inhibition of dipeptidyl peptidase 1 (DPP1). Substituted cyanotetrahydrofuran compounds have been shown to have a good inhibitory effect on DPP1, suggesting their potential for treating DPP1-mediated diseases.

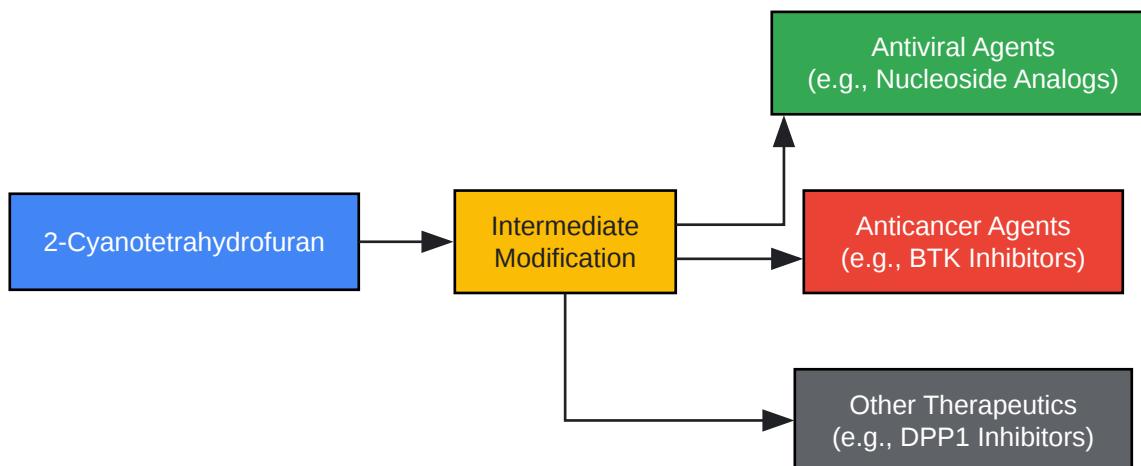
The versatility of **2-cyanotetrahydrofuran** also extends to agriculture, where its derivatives have been explored as fungicides and herbicides.^[5]

Experimental Protocols

The evaluation of these compounds relies on standardized experimental protocols. Below are representative methodologies for key assays.

Antiviral Plaque Reduction Assay

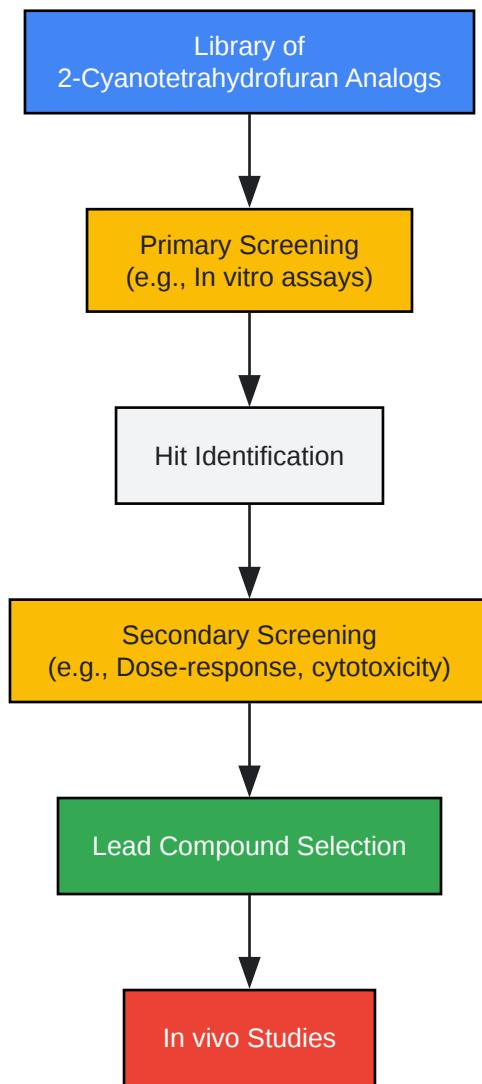
- Cell Culture: Plate susceptible host cells in multi-well plates and grow to confluence.
- Virus Infection: Infect the cell monolayers with a known titer of the virus for a set adsorption period.
- Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
- Incubation: Incubate the plates for a period sufficient for plaque formation.
- Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.


- Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

HCV Replicon Assay

- Cell Line: Utilize a human hepatoma cell line (e.g., Huh-7) that stably expresses an HCV replicon. The replicon typically contains a reporter gene (e.g., luciferase).
- Compound Treatment: Seed the replicon-containing cells in multi-well plates and treat with serial dilutions of the test compound.
- Incubation: Incubate the cells for a standard period (e.g., 48-72 hours).
- Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity).
- Data Analysis: Determine the EC50 value, representing the compound concentration that inhibits replicon replication (and thus reporter activity) by 50%.

Synthesis and Logical Relationships


The synthesis of various therapeutic agents from **2-cyanotetrahydrofuran** often involves a series of chemical transformations. The following diagram illustrates a generalized synthetic pathway from **2-cyanotetrahydrofuran** to different classes of therapeutic analogs.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways from **2-Cyanotetrahydrofuran**.

The following diagram illustrates the general workflow for screening and identifying lead compounds from a library of **2-cyanotetrahydrofuran** analogs.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow for **2-Cyanotetrahydrofuran** analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. US4493936A - 2-Cyano-tetrahydrofuran-5-methanols - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Literature review of 2-Cyanotetrahydrofuran and its analogs' applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b187289#literature-review-of-2-cyanotetrahydrofuran-and-its-analogs-applications\]](https://www.benchchem.com/product/b187289#literature-review-of-2-cyanotetrahydrofuran-and-its-analogs-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com